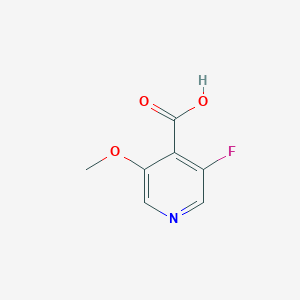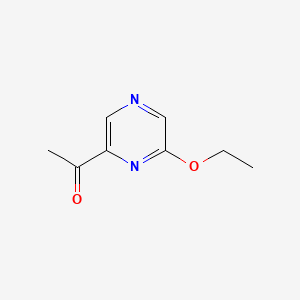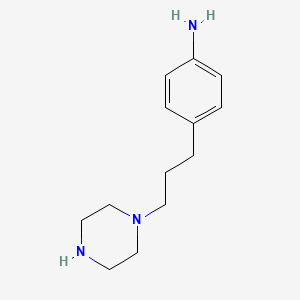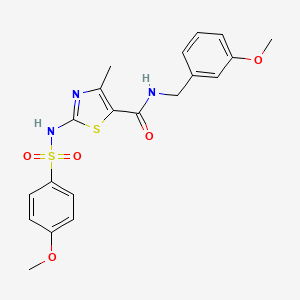
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
准备方法
The synthesis of 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves several steps. One common method includes the reaction of methylthiazole-5-carboxylic acid with dichloromethane (DCM), followed by the addition of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under an argon atmosphere. After stirring, 3,4,5-trimethoxyaniline is added, and the reaction mixture is stirred for 48 hours before being extracted with hydrochloric acid .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution .
科学研究应用
5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has been extensively studied for its potential as a COX inhibitor. It has shown promising results in inhibiting both COX-1 and COX-2 enzymes, which are involved in the inflammatory response. This makes it a potential candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Additionally, this compound has been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy .
作用机制
The mechanism of action of this compound involves the inhibition of COX enzymes. By binding to the active site of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular docking studies have shown that the compound interacts favorably with the COX-2 isozyme, explaining its high potency and selectivity .
相似化合物的比较
Similar compounds include other thiazole carboxamide derivatives that have been studied for their COX inhibitory and anticancer properties. For example, compounds such as 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide have shown similar biological activities . 5-THIAZOLECARBOXAMIDE, N-[(3-METHOXYPHENYL)METHYL]-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX inhibitor .
属性
分子式 |
C20H21N3O5S2 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-5-4-6-16(11-14)28-3)29-20(22-13)23-30(25,26)17-9-7-15(27-2)8-10-17/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |
InChI 键 |
OPSDOWFITHAEME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


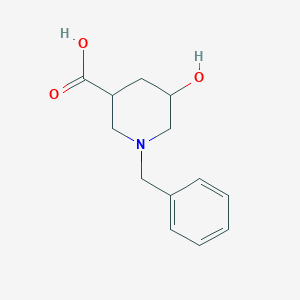
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

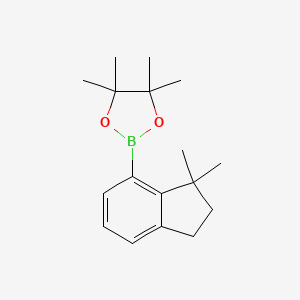
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
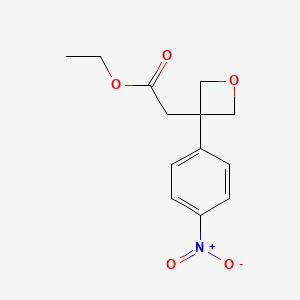
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
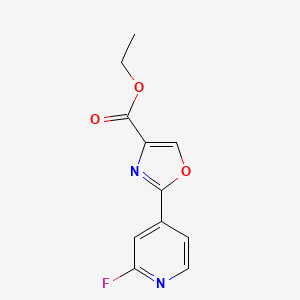
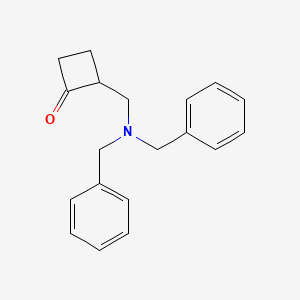
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
